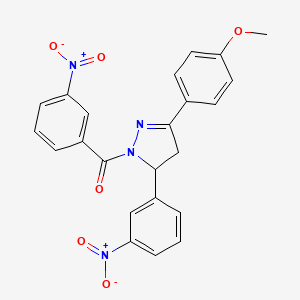

3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole

Beschreibung

This dihydropyrazole derivative features a 4,5-dihydro-1H-pyrazole core substituted at positions 1, 3, and 5 with a 3-nitrobenzoyl, 4-methoxyphenyl, and 3-nitrophenyl group, respectively. The compound’s synthesis likely involves cyclization of a chalcone precursor with hydrazine derivatives, a method common to pyrazolines .

Eigenschaften

IUPAC Name |

[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O6/c1-33-20-10-8-15(9-11-20)21-14-22(16-4-2-6-18(12-16)26(29)30)25(24-21)23(28)17-5-3-7-19(13-17)27(31)32/h2-13,22H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPLAFSIWUPBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

Introduction of the benzoyl group: This step may involve the acylation of the pyrazole ring using benzoyl chloride in the presence of a base such as pyridine.

Addition of the nitro groups: Nitration reactions using nitric acid and sulfuric acid can introduce nitro groups to the aromatic rings.

Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Pyrazole Ring Formation

Pyrazole rings are typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with diketones or β-keto esters to form pyrazolines, which can be oxidized to pyrazoles . In this case, the dihydro-pyrazole core suggests a pyrazoline intermediate, which may undergo oxidation or dehydration under specific conditions .

Functional Group Transformations

The compound’s substituents enable diverse reactivity:

Benzoyl Group Reactivity

The benzoyl group (C=O) can undergo:

-

Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions .

-

Esterification : Reaction with alcohols (e.g., methanol) to form esters .

Nitro Group Transformations

Nitro groups are typically reduced to amines or converted to other derivatives:

Methoxyphenyl Group Stability

The methoxy group is generally inert under most reaction conditions but can undergo demethylation under strong acidic conditions .

Spectroscopic Characterization

Spectral data for related pyrazole derivatives provide insights into characterization methods:

NMR Spectroscopy

-

¹H NMR :

-

¹³C NMR : Carbonyl carbons (C=O) appear at δ ~191 ppm, while aromatic carbons range from δ ~123–138 ppm .

IR Spectroscopy

Key peaks:

Pharmacological Relevance

While direct data for this compound are unavailable, related pyrazole derivatives exhibit:

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives exhibit considerable anti-inflammatory activities. For instance, studies involving compounds similar to 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole have shown significant inhibition of prostaglandin synthesis, which is pivotal in inflammatory responses. In a comparative study, these compounds exhibited anti-inflammatory effects comparable to established drugs like celecoxib .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively. Compounds derived from pyrazoles have shown efficacy against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives possess anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing promising results .

Nonlinear Optical (NLO) Properties

Pyrazole derivatives are known for their nonlinear optical properties, making them suitable for applications in photonics and optoelectronics. The compound's structure allows for significant electron delocalization, which enhances its NLO response. Computational studies have predicted high first hyperpolarizability values for this class of compounds, indicating their potential use in devices such as optical switches and modulators .

Photonic Devices

Research into the photonic applications of pyrazoles has indicated their utility in the development of light-emitting diodes (LEDs) and laser technologies due to their ability to facilitate light amplification and stimulated emission .

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Activity

A recent study synthesized a series of pyrazole derivatives based on the structure of 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole. The synthesized compounds were evaluated for their anti-inflammatory activity using in vivo models. Results indicated that several derivatives showed significant inhibition of inflammation markers at doses comparable to standard treatments .

Case Study 2: Computational Analysis of NLO Properties

In another study, density functional theory (DFT) was employed to analyze the molecular properties and NLO characteristics of various pyrazole derivatives including the target compound. The calculations revealed substantial potential for application in photonic devices due to favorable electronic properties and structural stability under operational conditions .

Table 1: Summary of Biological Activities

Table 2: NLO Properties Predictions

| Property | Value | Methodology |

|---|---|---|

| First Hyperpolarizability | High | DFT Calculations |

| Stability | High | Molecular Modeling |

Wirkmechanismus

The mechanism of action of 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro and methoxy groups can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Bioactivity

Compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole):

- Position 1: Electron-donating p-tolyl group.

- Position 5: Electron-rich 3,4,5-trimethoxyphenyl.

- Activity: Induces apoptosis in triple-negative breast cancer cells via ROS generation and caspase-3 activation .

- Comparison : The target compound’s 3-nitrobenzoyl group (vs. p-tolyl) may enhance oxidative stress pathways due to stronger electron withdrawal.

- Compound 4a (5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole): Position 5: Chlorophenyl-substituted furan. Activity: Unspecified, but furan moieties often influence pharmacokinetics and binding interactions .

- Compound in (1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone): Position 3: 4-Chlorophenyl; Position 5: 4-methoxyphenyl. Activity: Exhibits antibacterial and antifungal properties . Comparison: Chloro substituents () vs. nitro groups (target) may alter bioavailability and target specificity.

Structural and Electronic Features

The dual nitro groups in the target compound likely increase electrophilicity, favoring interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes).

Key Research Findings and Data

Table 1: Comparative Bioactivity and Physicochemical Properties

*Estimated via computational modeling.

Biologische Aktivität

The compound 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is part of a broader class of pyrazole derivatives known for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with carbonyl compounds. For instance, the target compound can be synthesized through a multi-step process involving the condensation of 4-methoxyphenylhydrazine with appropriate carbonyl precursors under acidic or basic conditions. The presence of nitro and methoxy groups in the structure can significantly influence the biological properties.

Biological Activity Overview

The biological activities of pyrazole derivatives, including the target compound, have been extensively studied. These activities include:

- Anticancer Activity : Pyrazole derivatives have shown promising anticancer properties. For example, compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines, including oral squamous cell carcinoma (OSCC) lines. In one study, a related compound exhibited a tumor specificity (TS) index significantly higher than standard chemotherapeutics like melphalan .

- Antioxidant Properties : Molecular docking studies suggest that pyrazole derivatives possess strong antioxidant capabilities. The presence of nitro groups enhances these properties by facilitating electron transfer processes that mitigate oxidative stress .

- Anti-inflammatory Effects : The anti-inflammatory potential is attributed to the ability of these compounds to inhibit pro-inflammatory mediators. Computational analyses indicate that certain substitutions on the pyrazole ring can enhance anti-inflammatory efficacy .

- Antibacterial and Antifungal Activities : Some studies have reported that pyrazole derivatives exhibit antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

A study evaluated the cytotoxic effects of various pyrazole derivatives on OSCC cell lines. The results indicated that compounds with methoxy and nitro substitutions had enhanced cytotoxicity compared to controls, suggesting a structure-activity relationship where electron-withdrawing groups increase potency . -

Molecular Docking Studies :

In silico studies using molecular docking simulations revealed that the target compound interacts favorably with several biological targets associated with cancer and inflammation. The binding affinities were comparable to those of established drugs, indicating potential for further development as therapeutic agents .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example:

- Cyclocondensation of ethyl acetoacetate with aryl hydrazines, followed by nitration and benzoylation steps to introduce nitro and methoxy groups .

- Copper-catalyzed "click" chemistry in THF/water mixtures (50°C, 16 hours) for regioselective triazole-pyrazole hybrid formation, with purification via column chromatography .

- Key intermediates, such as 3-nitrobenzoyl chloride, are reacted under anhydrous conditions to ensure high yields .

Q. How is the purity and structural integrity of this compound verified?

- Methodological Answer :

- Purity : Assessed via HPLC (≥95% purity), TLC (Rf consistency), and melting point analysis .

- Structural Confirmation :

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

- NMR : Distinct signals for pyrazole protons (δ 5.5–6.5 ppm) and aromatic substituents (e.g., methoxy at δ ~3.8 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 389.41 for related analogs) validate stoichiometry .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Resolves ambiguities by confirming bond angles (e.g., dihedral angles between the pyrazole core and nitrobenzoyl group ≈ 15–25°) and hydrogen-bonding networks .

- Comparative Analysis : Cross-referencing NMR/IR data with structurally similar compounds (e.g., 5-(4-fluorophenyl) analogs) identifies substituent-induced shifts .

Q. How do electronic effects of substituents influence reactivity in further functionalization?

- Methodological Answer :

- Electron-Withdrawing Groups (NO₂) : Reduce electron density at the pyrazole ring, favoring nucleophilic aromatic substitution at para positions.

- Hammett Studies : Linear free-energy relationships predict reactivity trends; σ⁺ values for nitro (-0.28) and methoxy (-0.78) guide synthetic optimization .

- DFT Calculations : HOMO-LUMO gaps (e.g., ~4.2 eV) correlate with electrophilicity, predicting sites for cross-coupling reactions .

Q. What challenges arise in designing bioactivity assays for nitro-substituted pyrazoline derivatives?

- Methodological Answer :

- Reductive Metabolism : Nitro groups may reduce to amines under aerobic conditions, requiring anaerobic assay setups or sodium dithionite controls .

- Solubility : Use DMSO co-solvents (≤1% v/v) to maintain compound stability without disrupting cellular membranes .

- False Positives : Nitro groups can generate reactive oxygen species (ROS); include ROS scavengers (e.g., catalase) in antimicrobial assays .

Q. What computational methods predict the pharmacological potential of this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to targets like carbonic anhydrase IX (binding affinity ≤-8.5 kcal/mol), with nitro groups forming hydrogen bonds to active-site zinc .

- ADMET Prediction : SwissADME evaluates lipophilicity (LogP ~3.2) and blood-brain barrier permeability, guiding toxicity profiling .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity across studies?

- Methodological Answer :

- Strain Variability : Test against standardized strains (e.g., E. coli ATCC 25922) with consistent inoculum sizes (1×10⁶ CFU/mL) .

- Nitroreductase Activity : Quantify bacterial nitroreductase levels (e.g., via NADPH oxidation assays) to correlate bioactivation efficiency with observed MIC values .

Structural and Mechanistic Insights

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.